molecular formula C14H15ClN2O3S2 B264236 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one

1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one

Cat. No.: B264236
M. Wt: 358.9 g/mol
InChI Key: RHHHLSPBWXEBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one involves multiple steps, typically starting with the preparation of the thieno[3,4-d]imidazole core. This can be achieved through cyclization reactions involving appropriate precursors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one has shown potential in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thieno[3,4-d]imidazole core may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

1-[[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C14H15ClN2O3S2/c1-9(18)6-21-14-16-12-7-22(19,20)8-13(12)17(14)11-4-2-3-10(15)5-11/h2-5,12-13H,6-8H2,1H3

InChI Key

RHHHLSPBWXEBRM-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=CC(=CC=C3)Cl

Origin of Product

United States

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